molecular formula C17H16N2OS B2584465 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole CAS No. 16302-91-3

1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2584465
CAS No.: 16302-91-3
M. Wt: 296.39
InChI Key: YALALOSTRQNGHY-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is a synthetic imidazole derivative of interest in chemical and pharmaceutical research. Compounds based on the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are recognized as valuable intermediates in organic synthesis and are known to possess significant biological activity . Specifically, the presence of a benzylsulfanyl group at the 2-position and a benzoyl group at the 1-nitrogen makes this molecule a potential precursor for the development of new ligands or pharmacologically active agents. Imidazolines are renowned as ligands in transition metal catalysis and have innate affinity for imidazoline-type receptors, playing important roles in biochemical processes . This specific combination of substituents suggests potential for application in medicinal chemistry explorations, such as enzyme inhibition, and in materials science as a building block for more complex molecular architectures. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) before use.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALALOSTRQNGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with benzoyl chloride to form an intermediate, which is then treated with sulfur-containing reagents to introduce the benzylsulfanyl group. The final cyclization step forms the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfur Center

The benzylsulfanyl (-S-CH₂C₆H₅) group at position 2 is susceptible to nucleophilic substitution or oxidation reactions. For example:

  • Oxidation to Sulfoxide/Sulfone :
    Treatment with oxidizing agents like H₂O₂ or m-CPBA could convert the sulfide to sulfoxide (-SO-CH₂C₆H₅) or sulfone (-SO₂-CH₂C₆H₅), altering electronic properties and reactivity .

  • Alkylation/Dealkylation :
    The sulfur atom may act as a nucleophile in alkylation reactions with alkyl halides or participate in dealkylation under acidic conditions .

Reactivity of the Dihydroimidazole Ring

The 4,5-dihydro-1H-imidazole moiety (a partially saturated ring) exhibits distinct reactivity compared to fully aromatic imidazoles:

  • Dehydrogenation :
    Catalytic hydrogenation or treatment with oxidizing agents (e.g., DDQ) could aromatize the ring to form 1-benzoyl-2-(benzylsulfanyl)-1H-imidazole .

  • Electrophilic Substitution :
    The saturated C4–C5 bond may undergo electrophilic addition (e.g., bromination with NBS) .

Benzoyl Group Transformations

The N1-benzoyl group (-COC₆H₅) can participate in:

  • Hydrolysis :
    Acidic or basic hydrolysis would yield a primary amine derivative (NH-imidazole) .

  • Aminolysis :
    Reaction with amines could replace the benzoyl group with other acyl/aryl substituents .

Cross-Coupling Reactions

The benzylsulfanyl group might enable C–S bond activation in transition-metal-catalyzed cross-coupling reactions (e.g., with Pd or Cu catalysts) , though no direct examples were identified for this compound.

Table: Hypothetical Reaction Pathways

Reaction Type Reagents/Conditions Expected Product
Sulfur oxidationH₂O₂, CH₃COOH, 0°C2-(Benzylsulfinyl/sulfonyl)-dihydroimidazole
Ring dehydrogenationDDQ, CH₂Cl₂, refluxAromatic 1H-imidazole derivative
Benzoyl hydrolysis6M HCl, 100°C1-Amino-2-(benzylsulfanyl)-4,5-dihydroimidazole
Electrophilic brominationNBS, DCM, 0°C → rt4-Bromo-1-benzoyl-2-(benzylsulfanyl)-dihydroimidazole

Research Gaps and Recommendations

No experimental data specifically addressing this compound’s reactivity were found in the reviewed literature. Future studies should:

  • Validate proposed mechanisms via DFT calculations (as in ).

  • Explore regioselective functionalization using directing groups.

  • Investigate catalytic systems for C–S bond activation.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, possess significant antimicrobial properties. A study demonstrated that derivatives with similar structures showed effective inhibition against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis.

CompoundMIC (µg/mL)Target Bacteria
1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole32E. coli
2-(4-Ethoxyphenyl) derivative16S. aureus

Anticancer Potential
Research is ongoing to explore the anticancer potential of this compound. Studies have shown that imidazole derivatives can interact with specific molecular targets involved in cancer progression. For instance, the compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines.

Mechanism of Action
The mechanism of action involves interaction with enzymes and receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The benzylsulfanyl group can undergo redox reactions, influencing cellular redox states.

Case Study: Antiviral Activity
A comprehensive review highlighted the antiviral properties of benzimidazole derivatives against various viral strains such as HIV and HCV. Some compounds exhibited notable antiviral activity with IC50 values in the low micromolar range, indicating potential for further development.

Material Science

Development of New Materials
this compound is also being explored in the development of new materials with specific properties such as conductivity and fluorescence. The unique chemical structure allows for modification and incorporation into polymer matrices for advanced applications.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The imidazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their differentiating features are summarized below:

Compound Name Substituents (Position 1 & 2) Key Structural Features Biological/Chemical Relevance Reference
1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole 1: Benzoyl; 2: Benzylsulfanyl High lipophilicity, electron-rich sulfur Antimicrobial, receptor ligands
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole 1: Benzyl; 2: Thien-2-yl Heteroaromatic thiophene ring Improved synthetic yield (78%)
1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole 1: Benzenesulfonyl; 2: 3,4-Dichlorobenzylsulfanyl Electron-withdrawing sulfonyl group Enhanced metabolic stability
2-(2,4-Dimethoxyphenyl)-4,5-dihydro-1H-imidazole 2: 2,4-Dimethoxyphenyl Methoxy groups for solubility Antimicrobial activity (Gram+ bacteria)
Clonidine (reference drug) 1: Dichlorophenyl; 2: Imidazoline Rigid aromatic system α₂-Adrenergic agonist

Key Observations:

  • Electron-Donating vs. In contrast, benzenesulfonyl analogs (e.g., ) exhibit electron-withdrawing effects, which may stabilize the molecule against enzymatic degradation.
  • Synthetic Yields : Modifications to Fujioka’s method (e.g., using concentrated dichloromethane solutions) increased yields for 1-benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole from 65% to 78% . Similar optimizations could benefit the synthesis of the target compound.
  • Biological Activity : Imidazolines with 4,5-dihydro-1H-imidazole cores are prevalent in pharmacophore models for proton-antiporter substrates . However, substituent choice dictates specificity; clonidine-like activity requires rigid aromatic systems, while bulkier groups (e.g., benzylsulfanyl) may shift activity toward antimicrobial or catalytic applications .

Biological Activity

1-Benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole is an imidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of functional groups, which may influence its interactions with biological targets.

Structural Characteristics

The compound can be represented structurally as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H16_{16}N2_2OS
  • Molecular Weight : 288.37 g/mol

The biological activity of this compound is hypothesized to stem from its ability to interact with various molecular targets, including enzymes and receptors. The presence of the benzylsulfanyl and benzoyl groups may facilitate non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which are crucial for binding to biological macromolecules.

Anticancer Properties

Research has indicated that imidazole derivatives exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown:

  • Inhibition of Tumor Growth : Compounds with imidazole rings have been noted for their ability to inhibit tubulin polymerization, thereby affecting cancer cell proliferation. The mechanism involves interaction with the colchicine binding site on tubulin .
  • Selectivity Against Drug-resistant Cells : Certain imidazole derivatives have demonstrated effectiveness against multidrug-resistant cancer cells, suggesting that modifications in their structure can enhance therapeutic efficacy .

Antimicrobial Activity

Imidazole derivatives have also been studied for their antimicrobial properties. The presence of the benzylsulfanyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased antimicrobial activity.

Table 1: Summary of Biological Activities of Related Imidazole Derivatives

Compound NameActivity TypeIC50 (nM)Reference
1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazoleAnticancer24
2-Aryl-4-benzoyl-imidazolesAnticancer15.7
1-Benzyloxy-4,5-dihydro-1H-imidazol-2-yl-butyl amineNMDA receptor antagonistNot specified

Pharmacological Studies

In vivo studies have suggested that imidazole derivatives can modulate various biological pathways. For example:

  • Neuroprotective Effects : Certain imidazole compounds have been shown to exhibit neuroprotective effects by antagonizing NMDA receptors, which are involved in excitotoxicity and neuronal death .

Q & A

Q. What are the established synthetic methodologies for 1-benzoyl-2-(benzylsulfanyl)-4,5-dihydro-1H-imidazole?

A common approach involves nucleophilic substitution and alkylation reactions. For example, allylation of imidazole precursors (e.g., 2-(benzylthio)-4,5-diphenyl-1H-imidazole) using potassium hydroxide and allyl bromide in dimethyl sulfoxide (DMSO) can introduce substituents at the N1 position . Alternatively, benzoylation at the imidazole ring’s nitrogen can be achieved via benzoyl chloride under basic conditions. Reaction optimization should prioritize yield and purity by adjusting stoichiometry, solvent polarity, and reaction time .

Q. How is the structural conformation of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, dihedral angles between the imidazole ring and substituents (e.g., benzoyl or benzyl groups) can reveal non-planar conformations critical for intermolecular interactions. In related compounds, SC-XRD data showed dihedral angles of 35.78° (imidazole vs. benzene ring) and 82.09° (imidazole vs. allyl group), highlighting steric effects . NMR (¹H/¹³C) and FTIR further validate functional groups, such as the benzylsulfanyl (–S–CH₂C₆H₅) moiety .

Q. What biological assays are typically used to evaluate its pharmacological potential?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., EGFR-driven models) to assess IC₅₀ values .
  • Antimicrobial activity : Broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria .
  • Enzyme inhibition : Molecular docking against targets like EGFR tyrosine kinase to predict binding affinity .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in benzylsulfanyl group incorporation?

  • Precursor activation : Use thiol-protecting groups (e.g., trityl) to prevent oxidation during synthesis .
  • Catalytic enhancement : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction kinetics .
  • Byproduct analysis : TLC or HPLC monitoring can identify intermediates, enabling stepwise optimization (e.g., adjusting pH in aqueous workup to minimize hydrolysis) .

Q. How do intermolecular interactions influence crystallographic packing and solubility?

Crystal packing in imidazole derivatives is governed by:

  • C–H⋯O hydrogen bonds : Observed in chains along the crystallographic b-axis, enhancing stability .
  • C–H⋯π interactions : Between aromatic protons and phenyl rings, reducing solubility in polar solvents. Computational tools like Mercury (CCDC) can model these interactions .
  • Solubility modulation : Introducing polar substituents (e.g., hydroxyl or carboxyl groups) disrupts packing, as seen in analogues with 4-hydroxypropyl groups .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Standardized protocols : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to account for metabolite interference .
  • Structural analogues : Compare activity trends in derivatives (e.g., halogen substitution at R4/R5 positions) to identify pharmacophores .

Methodological Frameworks

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : SwissADME or pkCSM for absorption, distribution, and toxicity parameters (e.g., BBB permeability, hERG inhibition) .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER to model ligand-protein stability (e.g., binding to EGFR over 100 ns trajectories) .
  • Density Functional Theory (DFT) : Gaussian 09 to calculate frontier molecular orbitals (HOMO/LUMO), correlating with reactivity .

Q. How to design structure-activity relationship (SAR) studies for imidazole derivatives?

Substituent Position Functional Group Impact on Activity Reference
N1 (benzoyl)Electron-withdrawingEnhances cytotoxicity
C2 (benzylsulfanyl)HydrophobicImproves membrane permeability
C4/C5 (dihydro)SaturationReduces metabolic oxidation

Q. What analytical techniques validate purity and stability under storage conditions?

  • HPLC-PDA : Purity >98% with a C18 column (acetonitrile/water gradient) .
  • Accelerated stability studies : 40°C/75% RH for 6 months; monitor degradation via LC-MS for hydrolytic or oxidative byproducts .

Data Interpretation and Theory

Q. How to link experimental findings to theoretical frameworks in medicinal chemistry?

  • Free-Wilson analysis : Quantify substituent contributions to bioactivity .
  • Hammett correlations : Relate electronic effects (σ values) of substituents to enzyme inhibition potency .
  • QSPR models : Use topological descriptors (e.g., Wiener index) to predict solubility or logP .

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